Lipophilicity (logP) Differentiation vs. Unsubstituted Core and N‑1 Analog
The target compound exhibits a calculated logP of 6.56, markedly higher than the unsubstituted 2-[(4‑chlorophenoxy)methyl]‑1H‑benzimidazole (logP ≈ 3.8) and the N‑1‑only analog 1‑[(4‑methylphenyl)methyl]benzimidazole (logP = 3.4) [1]. This increase in lipophilicity can enhance passive membrane permeability but also elevates the risk of nonspecific protein binding and poor aqueous solubility.
| Evidence Dimension | Calculated octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 6.56 (ACD/Labs Percepta prediction) |
| Comparator Or Baseline | 1-[(4-methylphenyl)methyl]benzimidazole: logP = 3.4; 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole: logP ≈ 3.8 |
| Quantified Difference | ΔlogP ≈ 3.2 (vs. N‑1 analog) and ≈ 2.8 (vs. C‑2 analog) |
| Conditions | Predicted values; ACD/Labs Percepta 14.00 for target compound; Aladdin Scientific reported AlogP for comparator. |
Why This Matters
Large logP differences directly influence compound solubility, permeability, and non‑specific binding, making the target compound more suitable for cell‑based assays requiring high membrane penetration, but less optimal for aqueous biochemical screens compared to its more polar analogs.
- [1] ChemSpider. 2-[(4-Chlorophenoxy)methyl]-1-(4-methylbenzyl)-1H-benzimidazole. CSID: 1110636. http://legacy.chemspider.com/Chemical-Structure.1110636.html (accessed 2025-11-29). View Source
